molecular formula C7H11ClF3N B11718251 (1R,5S)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride

(1R,5S)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride

Cat. No.: B11718251
M. Wt: 201.62 g/mol
InChI Key: DFTJEMWXZVBBEO-IBTYICNHSA-N
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Description

(1R,5S)-1-(trifluoromethyl)-3-azabicyclo[320]heptane hydrochloride is a synthetic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under controlled conditions to form the bicyclic structure, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.

Scientific Research Applications

(1R,5S)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,5S)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The bicyclic structure provides rigidity, which can influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S)-4,4-difluoro-6-azabicyclo[3.2.0]heptane
  • (1R,5S)-3-ethyl-bicyclo[3.2.0]heptane-3-ene-6-one

Uniqueness

Compared to similar compounds, (1R,5S)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in various research applications.

Properties

Molecular Formula

C7H11ClF3N

Molecular Weight

201.62 g/mol

IUPAC Name

(1R,5S)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane;hydrochloride

InChI

InChI=1S/C7H10F3N.ClH/c8-7(9,10)6-2-1-5(6)3-11-4-6;/h5,11H,1-4H2;1H/t5-,6+;/m1./s1

InChI Key

DFTJEMWXZVBBEO-IBTYICNHSA-N

Isomeric SMILES

C1C[C@]2([C@H]1CNC2)C(F)(F)F.Cl

Canonical SMILES

C1CC2(C1CNC2)C(F)(F)F.Cl

Origin of Product

United States

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